

N-(3-Chlorophenyl)anthranilic Acid: Structural Analysis, Pharmacological Profiling, and Analytical Methodologies

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Compound of Interest

Compound Name:	<i>N</i> -3-Chlorophenylanthranilic acid
CAS No.:	22394-36-1
Cat. No.:	B14707039

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Executive Summary

N-(3-Chlorophenyl)anthranilic acid (CPAA) is a synthetic derivative belonging to the fenamate class of compounds. Traditionally recognized as non-steroidal anti-inflammatory drugs (NSAIDs), fenamates are characterized by an N-phenylanthranilic acid core. While their canonical mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, contemporary pharmacological research has unveiled a complex secondary profile for these molecules. CPAA and its structural analogues act as potent modulators of transient receptor potential (TRP) channels, volume-regulated anion channels (VRAC), and the NLRP3 inflammasome.

This technical guide provides an in-depth analysis of CPAA's structural chemistry, elucidates its multi-target pharmacological pathways, and establishes self-validating analytical protocols for its quantification and in vitro evaluation.

Physicochemical Profile & Quantitative Data

To facilitate experimental design, the foundational physicochemical properties of CPAA are summarized below. Data is aggregated from authoritative chemical suppliers including and[1].

Property	Value	Experimental Implication
IUPAC Name	2-(3-chloroanilino)benzoic acid	Defines the core anthranilic acid scaffold.
CAS Number	13278-36-9	Unique identifier for reagent sourcing.
Molecular Formula	C ₁₃ H ₁₀ ClNO ₂	Indicates halogenation, impacting lipophilicity.
Molecular Weight	247.68 g/mol	Required for precise molarity calculations in assays.
Physical State	Pale Yellow Solid	Visual indicator of compound integrity/oxidation.
Melting Point	~171 °C	High melting point suggests stable crystalline lattice.
LogP (Predicted)	-4.2	High lipophilicity; requires organic solvents (DMSO/EtOH) for stock solutions.

Structural Chemistry & Structure-Activity Relationship (SAR)

The pharmacological versatility of CPAA is dictated by its precise molecular geometry. The molecule consists of a benzoic acid moiety linked to a 3-chloro-substituted phenyl ring via a secondary amine bridge.

The Causality of the 3-Chloro Substitution: The substitution of a chlorine atom at the meta (3-) position of the aniline ring is not arbitrary. Chlorine is a moderately bulky, electronegative halogen. Its presence introduces significant steric hindrance, preventing the two aromatic rings from achieving coplanarity. This forced dihedral angle is critical for bioactivity. The non-planar,

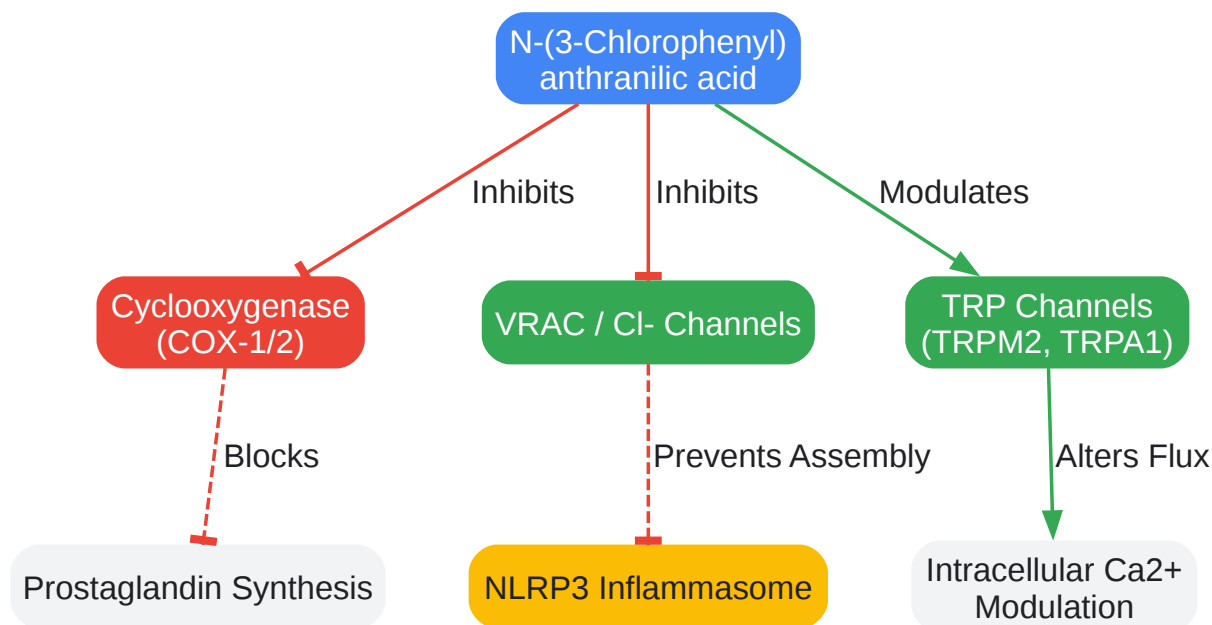
twisted conformation allows the molecule to effectively lodge into the narrow, hydrophobic channel of COX-1 and COX-2 enzymes, physically blocking the access of arachidonic acid.

Furthermore, compared to flufenamic acid (which possesses a bulkier $-CF_3$ group at the same position), the $-Cl$ substitution subtly alters the electron density of the phenyl ring. This modification fine-tunes the molecule's binding kinetics to allosteric sites on ion channels, such as TRPM2, where the parent structure of anthranilic acid is essential for channel blockade ([2]).

Pharmacological Targets & Mechanistic Pathways

CPAA exhibits a polypharmacological profile, interacting with both enzymatic and ionotropic targets.

- **COX Inhibition:** The canonical pathway involves competitive inhibition of COX enzymes, halting the conversion of arachidonic acid into pro-inflammatory prostaglandins.
- **TRP Channel Modulation:** Fenamates directly interact with TRP channels. They act as inhibitors of TRPM2 (a Ca^{2+} -permeable channel activated by oxidative stress) and partial agonists of TRPA1 and Slo2.1 channels ([3]).
- **NLRP3 Inflammasome Suppression:** Recent breakthrough studies demonstrate that fenamates inhibit Volume-Regulated Anion Channels (VRAC). Because VRAC-mediated chloride efflux is a prerequisite for NLRP3 inflammasome assembly, CPAA effectively prevents the processing and release of the inflammatory cytokine IL-1 β , offering neuroprotective potential ([4]).



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Fig 1. Pharmacological signaling pathways modulated by N-(3-Chlorophenyl)anthranilic acid.

Analytical Workflows & Experimental Protocols

LC-MS/MS Quantification Protocol

To quantify CPAA in biological matrices (e.g., plasma or cell lysate) during pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Causality of Methodological Choices: We utilize Electrospray Ionization in negative mode (ESI⁻). The carboxylic acid moiety on the anthranilic acid core readily deprotonates in slightly basic or neutral conditions, yielding a highly stable

precursor ion at m/z 246.0. Using formic acid in the mobile phase would suppress this deprotonation; therefore, ammonium acetate (pH 6.8) is selected to maximize ionization efficiency and assay sensitivity.

Self-Validating System: This protocol incorporates Flufenamic acid-d₄ as an Internal Standard (IS). Because the IS undergoes the exact same extraction losses and matrix-induced ion

suppression as CPAA, the ratio of their peak areas provides a self-correcting, absolute quantification.



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Fig 2. LC-MS/MS analytical workflow for the quantification of fenamate derivatives.

Step-by-Step Methodology:

- **Sample Preparation:** Aliquot 50 μL of biological plasma into a microcentrifuge tube. Add 10 μL of Internal Standard (Flufenamic acid-d4, 100 ng/mL).
- **Protein Precipitation:** Add 150 μL of ice-cold Acetonitrile (ACN) to precipitate matrix proteins. Vortex vigorously for 2 minutes.
- **Centrifugation:** Centrifuge at $14,000 \times g$ for 10 minutes at 4°C to pellet the denatured proteins.
- **Supernatant Transfer:** Transfer 100 μL of the clear supernatant to an autosampler vial.
- **Chromatography:** Inject 5 μL onto a C18 Reverse-Phase column (e.g., $50 \times 2.1 \text{ mm}$, $1.7 \mu\text{m}$). Run a gradient mobile phase consisting of 10 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.
- **Detection:** Monitor the Multiple Reaction Monitoring (MRM) transitions in ESI(-) mode. For CPAA, monitor m/z $246.0 \rightarrow 202.0$ (loss of CO_2).
- **Validation Check:** Ensure blank matrix samples injected immediately after the highest calibration standard show a peak area $<5\%$ of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.

In Vitro Assay: Patch-Clamp Electrophysiology for TRPM2 Inhibition

To evaluate the inhibitory potency (IC_{50}) of CPAA on TRPM2 channels, whole-cell patch-clamp electrophysiology is utilized.

Causality & Self-Validation: TRPM2 channels are normally closed. To measure inhibition, the channels must first be forced open. We achieve this by infusing ADP-ribose directly through the patch pipette into the intracellular space. A continuous monitoring of series resistance (

) acts as the protocol's internal quality control; if

fluctuates by more than 20%, the membrane seal is compromised, and the cell data is automatically discarded to prevent false-positive inhibition artifacts.

Step-by-Step Methodology:

- Cell Preparation: Culture HEK293 cells stably expressing human TRPM2 on glass coverslips.
- Solution Setup:
 - Extracellular Bath: 140 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
 - Intracellular Pipette: 140 mM CsCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, supplemented with 0.5 mM ADP-ribose (pH 7.2).
- Seal Formation: Lower a borosilicate glass pipette (resistance 3–5 MΩ) onto a healthy cell and apply gentle negative pressure to form a Giga-ohm (>1 GΩ) seal.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch. Allow 3–5 minutes for the intracellular ADP-ribose to dialyze into the cell and fully activate the TRPM2 inward current.
- Drug Application: Once the current reaches a steady-state plateau, perfuse CPAA (e.g., 10 μM to 300 μM) into the extracellular bath.
- Data Acquisition: Apply voltage ramps from -100 mV to +100 mV over 500 ms. Record the reduction in peak outward current at +80 mV.

- Positive Control: At the end of the recording, perfuse 100 μM 2-APB (a known TRPM2 inhibitor) to confirm the recorded current was specifically mediated by TRPM2.

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